Propanoic acid, dibromo-, methyl ester
CAS No.: 31742-65-1
Cat. No.: VC4039500
Molecular Formula: C4H6Br2O2
Molecular Weight: 245.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31742-65-1 |
---|---|
Molecular Formula | C4H6Br2O2 |
Molecular Weight | 245.9 g/mol |
IUPAC Name | methyl 2,2-dibromopropanoate |
Standard InChI | InChI=1S/C4H6Br2O2/c1-4(5,6)3(7)8-2/h1-2H3 |
Standard InChI Key | OGRACAVRFYYZQA-UHFFFAOYSA-N |
SMILES | CC(C(=O)OC)(Br)Br |
Canonical SMILES | CC(C(=O)OC)(Br)Br |
Introduction
Chemical Identity and Structural Characteristics
Propanoic acid, dibromo-, methyl ester belongs to the class of halogenated esters, characterized by the presence of bromine atoms at the second and third carbon positions of the propanoic acid chain. The ester functional group () enhances its reactivity, making it a versatile intermediate in organic synthesis .
Molecular and Physical Properties
The compound’s physical properties are critical for its handling and application in laboratory settings:
Property | Value | Source |
---|---|---|
Boiling Point | 57–60 °C at 2.5 Torr | |
Density | 1.932 g/cm³ | |
Molecular Weight | 245.9 g/mol | |
Flash Point | 1.7°C |
Its low boiling point under reduced pressure suggests suitability for distillation-based purification methods, while the high density reflects the influence of bromine atoms .
Spectroscopic Data
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide insights into its structural features. The NMR spectrum reveals a quartet at δ 4.31 ppm corresponding to the methine proton adjacent to bromine atoms, while the ester methyl group resonates as a singlet at δ 3.80 ppm . IR spectra show strong absorption bands at 1734 cm (C=O stretch) and 1221 cm (C–O ester stretch) .
Synthesis and Industrial Production
The synthesis of propanoic acid, dibromo-, methyl ester typically involves bromination of methyl propanoate or esterification of dibromopropanoic acid.
Bromination of Methyl Propanoate
Methyl propanoate undergoes radical bromination using elemental bromine () under controlled conditions:
This method yields approximately 70–80% purity, requiring subsequent distillation for purification .
Esterification of Dibromopropanoic Acid
An alternative route involves esterifying 2,3-dibromopropanoic acid with methanol in the presence of an acid catalyst:
This method is favored for scalability, with yields exceeding 85% under optimized conditions .
Industrial and Research Applications
Agrochemical Intermediates
The compound’s reactivity enables its use in synthesizing herbicides and fungicides. For instance, cross-coupling reactions with arylboronic acids yield brominated aromatic esters, which are precursors to crop protection agents .
Polymer Chemistry
As a dihalogenated monomer, it participates in step-growth polymerization to produce brominated polyesters. These polymers exhibit flame-retardant properties, making them valuable in textiles and electronics .
Recent Advances and Future Directions
Green Synthesis Methods
Recent efforts focus on solvent-free bromination using ionic liquids, reducing waste generation. For example, [BMIM][Br] ionic liquids achieve 90% conversion at 50°C, minimizing byproduct formation .
Biomedical Applications
Ongoing research explores its potential as a radiopharmaceutical precursor. Bromine-82-labeled derivatives are being investigated for positron emission tomography (PET) imaging .
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